molecular formula C8H7Cl2NO2 B1590551 Ethyl 2,4-dichloronicotinate CAS No. 62022-04-2

Ethyl 2,4-dichloronicotinate

Cat. No.: B1590551
CAS No.: 62022-04-2
M. Wt: 220.05 g/mol
InChI Key: KMFWUAUMIFXMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloronicotinate is an organic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloronicotinate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the esterification of 2,4-dichloronicotinic acid with ethanol, followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted nicotinates.

    Reduction: 2,4-dichloronicotinyl alcohol.

    Hydrolysis: 2,4-dichloronicotinic acid.

Scientific Research Applications

Ethyl 2,4-dichloronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloronicotinate is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 4 of the pyridine ring are highly reactive towards nucleophiles, making this compound a versatile intermediate in organic synthesis. The ester group can also participate in various reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

  • Ethyl 2-chloronicotinate
  • Ethyl 4-chloronicotinate
  • Methyl 2,4-dichloronicotinate

Comparison: this compound is unique due to the presence of two chlorine atoms on the pyridine ring, which significantly enhances its reactivity compared to mono-chlorinated derivatives. This increased reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 2,4-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFWUAUMIFXMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487508
Record name ethyl 2,4-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62022-04-2
Record name ethyl 2,4-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The required (2,4-dichloro-pyridin-3-yl)-methanol was prepared as follows: To a solution of 2,4-dichloropyridine (3.00 mL; 27.8 mmol) in THF (25 mL) was added dropwise a solution of LDA (15.3 mL; 2.00 mol/l in THF/heptane/ethylbenzene; 30.6 mmol), at −78° C. The resulting mixture was stirred at −78° C. for 1 h. Subsequently, a solution of ethyl chloroformate (3.2 mL; 33.33 mmol) in THF (5 mL), was added dropwise, at −78° C. and the mixture was stirred for another 1 h at the same temperature. To the resulting mixture was added 5% aqueous NaHCO3-solution, dropwise, at −78° C. The mixture was allowed to warm to RT and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 1:3) to afford 2,4-dichloro-nicotinic acid ethyl ester (2.45 g). To a solution of 2,4-dichloro-nicotinic acid ethyl ester (2.35 g; 10.68 mmol) in THF (50 mL) was added dropwise diisobutylaluminum hydride (32.0 mL; 1.00 mol/l in THF, 32.0 mmol), at 4° C. After 15 minutes the ice-bath was removed and the reaction mixture was stirred at RT overnight. Subsequently, the resulting mixture was concentrated in vacuo and partitioned between 5% aqueous NaHCO3 and EtOAc. The layers were separated and the organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by column chromatography (Et2O:hexanes 1:1) to afford (2,4-dichloro-pyridin-3-yl)-methanol (0.40 g).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dichloronicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dichloronicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dichloronicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dichloronicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dichloronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.